molecular formula C6H11IO2Zn B14301782 ethyl butanoate;iodozinc(1+) CAS No. 113274-34-3

ethyl butanoate;iodozinc(1+)

Cat. No.: B14301782
CAS No.: 113274-34-3
M. Wt: 307.4 g/mol
InChI Key: WXECUSYQRBTUTG-UHFFFAOYSA-M
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Description

Ethyl butanoate is an ester with the chemical formula CH₃CH₂CH₂COOCH₂CH₃. It is known for its pleasant fruity aroma, often described as pineapple-like. Iodozinc(1+) is a cationic form of zinc iodide, represented as ZnI⁺. This compound is less commonly discussed but plays a role in various chemical reactions, particularly in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl butanoate is typically synthesized through the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is as follows:

CH3CH2CH2COOH+CH3CH2OHCH3CH2CH2COOCH2CH3+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​CH2​CH2​COOH+CH3​CH2​OH→CH3​CH2​CH2​COOCH2​CH3​+H2​O

Iodozinc(1+) can be prepared by reacting zinc with iodine in an appropriate solvent under controlled conditions. The reaction is:

Zn+I2ZnI+\text{Zn} + \text{I}_2 \rightarrow \text{ZnI}^+ Zn+I2​→ZnI+

Industrial Production Methods

Ethyl butanoate is produced industrially through similar esterification processes, often using continuous flow reactors to optimize yield and efficiency. The production of iodozinc(1+) is less common on an industrial scale but can be achieved through specialized organometallic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, ethyl butanoate can be hydrolyzed back to butanoic acid and ethanol.

    Reduction: Ethyl butanoate can be reduced to butanol using reducing agents like lithium aluminum hydride.

    Transesterification: It can react with other alcohols to form different esters.

Iodozinc(1+) participates in various organometallic reactions, including:

    Oxidative Addition: It can undergo oxidative addition with organic halides.

    Transmetalation: It can participate in transmetalation reactions with other metal halides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Catalysts like sodium methoxide.

Major Products

    Hydrolysis: Butanoic acid and ethanol.

    Reduction: Butanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl butanoate is widely used in the food and fragrance industries due to its pleasant aroma. It is also used in scientific research to study esterification and hydrolysis reactions. Iodozinc(1+) is used in organometallic chemistry for the synthesis of complex organic molecules and in catalysis research.

Mechanism of Action

Ethyl Butanoate

The mechanism of action for ethyl butanoate in hydrolysis involves nucleophilic attack by water on the carbonyl carbon, followed by proton transfers and bond cleavage to yield butanoic acid and ethanol.

Iodozinc(1+)

Iodozinc(1+) acts as a Lewis acid, facilitating various organometallic reactions by stabilizing negative charges and activating substrates for nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: Another ester with a fruity aroma, used as a solvent.

    Methyl Butanoate: Similar structure but with a methyl group instead of an ethyl group, also used in fragrances.

    Zinc Chloride: Similar to iodozinc(1+), used in various chemical reactions.

Uniqueness

Ethyl butanoate is unique for its specific aroma profile and its use in flavor and fragrance industries. Iodozinc(1+) is unique for its role in specialized organometallic reactions, offering different reactivity compared to other zinc halides.

Properties

CAS No.

113274-34-3

Molecular Formula

C6H11IO2Zn

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl butanoate;iodozinc(1+)

InChI

InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

WXECUSYQRBTUTG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[CH-]C.[Zn+]I

Origin of Product

United States

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